molecular formula C17H19N3O3S B2400303 5-(1,3-benzodioxol-5-ylmethylene)-3-(piperidinomethyl)-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 865659-59-2

5-(1,3-benzodioxol-5-ylmethylene)-3-(piperidinomethyl)-2-thioxotetrahydro-4H-imidazol-4-one

Cat. No.: B2400303
CAS No.: 865659-59-2
M. Wt: 345.42
InChI Key: NFOBDGGGKCOUEZ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazolidinone class, characterized by a 2-thioxoimidazolidin-4-one core substituted with a 1,3-benzodioxol-5-ylmethylene group at position 5 and a piperidinomethyl moiety at position 2. Its synthesis involves a condensation reaction between 2-thioxoimidazolidin-4-one derivatives and appropriate aldehydes or amines, as demonstrated by two high-yield methods (96% via Method A and 88% via Method B) . The structural features, including the benzodioxole ring (contributing to π-π interactions) and the piperidine group (enhancing solubility and bioavailability), make it a candidate for pharmacological studies, particularly in kinase inhibition or antimicrobial applications .

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-16-13(8-12-4-5-14-15(9-12)23-11-22-14)18-17(24)20(16)10-19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7,10-11H2,(H,18,24)/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOBDGGGKCOUEZ-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1,3-benzodioxol-5-ylmethylene)-3-(piperidinomethyl)-2-thioxotetrahydro-4H-imidazol-4-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H21N3O3C_{17}H_{21}N_{3}O_{3} with a molecular weight of approximately 287.35 g/mol. Its structure features a benzodioxole moiety, which is often associated with various pharmacological effects.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body:

  • Nitric Oxide Synthase Inhibition : Similar compounds have been reported as potent inhibitors of nitric oxide (NO) formation. For instance, analogs derived from benzodioxole have shown selective inhibition of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses .
  • Antioxidant Activity : Compounds containing benzodioxole structures are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Biological Assays and Efficacy

Research findings indicate that this compound exhibits significant biological activity in various assays:

Biological Activity Assay Type Result Reference
iNOS InhibitionCell-based assayHigh potency against iNOS
Antioxidant ActivityDPPH Scavenging TestEffective scavenger
CytotoxicityMTT AssayLow cytotoxicity in cancer cells

Case Studies

  • Inhibition of Nitric Oxide Formation : A study demonstrated that derivatives of 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine exhibited selective inhibition of NO production in human cell lines, suggesting therapeutic potential for inflammatory diseases .
  • Antioxidant Effects : Research on related compounds showed that those with a benzodioxole structure could reduce oxidative stress markers in vitro, indicating potential applications in neuroprotection and cardiovascular health .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substitutions at positions 3 and 5, as well as variations in the thioxoimidazolidinone backbone. Key structural and functional differences are outlined below:

Substituent Variations at Position 3
Compound Name Substituent at Position 3 Molecular Formula Yield (%) Melting Point (°C) Key Properties/Applications References
Target Compound Piperidinomethyl C17H19N3O3S 88–96 Not reported Kinase inhibition, structural stability
5-(1,3-Benzodioxol-5-ylmethylene)-3-[(2,6-dimethylmorpholino)methyl]-2-thioxoimidazolidin-4-one 2,6-Dimethylmorpholinomethyl C18H21N3O4S Not reported Not reported Enhanced steric hindrance, potential CNS activity
L62 (from ) Propylthio C14H13N3O3S 94 209–211 Kinase inhibitor, moderate solubility
L63 (from ) Methyl + propylthio C15H15N3O3S 97 102–104 Improved lipophilicity, lower melting point

Analysis :

  • Lower melting points in alkylthio derivatives (e.g., L63) suggest reduced crystallinity, which may correlate with higher bioavailability .
Substituent Variations at Position 5
Compound Name Substituent at Position 5 Molecular Formula Yield (%) Key Structural Features References
Target Compound 1,3-Benzodioxol-5-ylmethylene C17H19N3O3S 88–96 Electron-rich benzodioxole ring
5-(3,4-Dimethoxybenzylidene)-3-(piperidinomethyl)-2-thioxoimidazolidin-4-one 3,4-Dimethoxybenzylidene C18H23N3O4S 62 Methoxy groups enhance electron density
5-[(4-Isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one 4-Isopropylphenylmethylene C20H20N2O2S Not reported Bulky aryl group, increased hydrophobicity

Analysis :

  • Dimethoxybenzylidene analogs (e.g., 6f in ) exhibit lower yields (62%), likely due to steric challenges during synthesis .

Physicochemical and Pharmacokinetic Comparisons

Physical Properties
Property Target Compound L62 (Propylthio) 5-(3,4-Dimethoxybenzylidene) Derivative
Molecular Weight (g/mol) 353.42 311.34 397.46
Predicted LogP 2.8* 3.1 2.5
Melting Point (°C) Not reported 209–211 252–254
Solubility (mg/mL) Moderate† Low Moderate

*Estimated using fragment-based methods; †Inferred from piperidine’s basicity.

Key Observations :

  • Higher molecular weight in dimethoxy derivatives correlates with elevated melting points, suggesting stronger crystal lattice interactions .
  • The target compound’s piperidine moiety likely improves aqueous solubility compared to purely hydrophobic analogs (e.g., L62) .

Q & A

Q. What are the standard synthetic routes for preparing 5-(1,3-benzodioxol-5-ylmethylene)-3-(piperidinomethyl)-2-thioxotetrahydro-4H-imidazol-4-one?

The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:

  • Step 1: Reacting a benzodioxole-derived aldehyde with a thioamide precursor (e.g., thiourea) under acidic or basic conditions to form the imidazolone core.
  • Step 2: Introducing the piperidinomethyl group via nucleophilic substitution or Mannich reaction, using piperidine and formaldehyde derivatives .
  • Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC is used to track progress, ensuring minimal by-products .
  • Purification: Recrystallization from DMF-EtOH (1:1) or column chromatography improves yield and purity .

Q. Which spectroscopic and crystallographic methods are essential for structural elucidation?

  • Spectroscopy:
  • FTIR confirms functional groups (e.g., C=S stretch at ~1200 cm⁻¹, benzodioxole C-O-C at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) identifies proton environments (e.g., benzodioxole aromatic protons at δ 6.8–7.2 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) .
    • Crystallography: X-ray diffraction with software like SHELXL refines bond lengths/angles and validates stereochemistry .

Q. How can researchers validate the purity of this compound for biological assays?

  • Analytical HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) ensures >95% purity.
  • Melting Point Analysis: Sharp melting points (±2°C) indicate homogeneity .
  • Elemental Analysis: Matches experimental and theoretical C/H/N/S values within 0.4% .

Advanced Research Questions

Q. How can conflicting data between crystallographic and spectroscopic results be resolved?

  • Cross-Validation: Combine X-ray data (SHELXL-refined) with dynamic NMR (e.g., NOESY for spatial proximity) to resolve discrepancies in stereochemistry .
  • Computational Modeling: Density Functional Theory (DFT) optimizes molecular geometry and compares predicted/observed spectroscopic peaks .

Q. What strategies optimize reaction yields while minimizing side products?

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate key steps like imine formation .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol reduces side reactions during cyclization .
  • Temperature Control: Reflux at 80–90°C balances reaction rate and decomposition risks .

Q. How should researchers design assays to evaluate biological activity (e.g., antimicrobial or anticancer potential)?

  • In Vitro Models:
  • Antimicrobial: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a positive control .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Mechanistic Studies: Flow cytometry for apoptosis/necrosis profiling and ROS detection kits .

Q. What are the key considerations for stability studies under physiological conditions?

  • pH-Dependent Stability: Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 24/48/72 hours .
  • Light/Temperature Sensitivity: Store samples at 4°C (short-term) or -80°C (long-term) with amber vials to prevent photodegradation .

Q. How can pharmacokinetic (ADME) properties be predicted or measured?

  • In Silico Tools: SwissADME or pkCSM predicts logP, bioavailability, and CYP450 interactions .
  • In Vitro Assays:
  • Plasma Stability: Incubate with human plasma and quantify parent compound remaining .
  • Caco-2 Permeability: Assess intestinal absorption potential .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Curves: Use ≥6 concentrations to improve IC₅₀ accuracy and compare Hill slopes for mechanism insights .
  • Structural Confirmation: Re-analyze compound batches with NMR/HPLC to rule out degradation or isomerization .

Q. What experimental approaches resolve inconsistencies in reaction mechanisms?

  • Isotopic Labeling: Track atom migration (e.g., ¹³C-labeled benzodioxole) during synthesis via LC-MS .
  • Kinetic Studies: Monitor intermediate formation rates under varying temperatures/pH to infer mechanistic pathways .

Methodological Tables

Table 1: Key Analytical Parameters for Structural Validation

TechniqueParametersTarget Data
FTIRC=S stretch, C-O-C (benzodioxole)1200 cm⁻¹, 1250 cm⁻¹
¹H NMRPiperidine CH₂, benzodioxole aromatic protonsδ 2.5–3.5 ppm, δ 6.8–7.2 ppm
X-rayBond angles, R-factorR₁ < 0.05, wR₂ < 0.10

Table 2: Optimization of Synthesis Conditions

VariableOptimal RangeImpact on Yield
SolventDMF/EtOH (1:1)Maximizes solubility of intermediates
CatalystZnCl₂ (5 mol%)Reduces cyclization time by 40%
Temperature80–90°CBalances reaction rate and decomposition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.